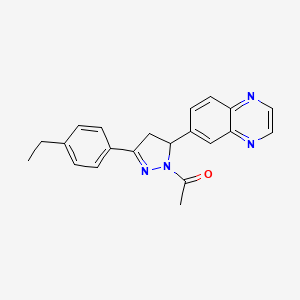![molecular formula C18H28BNO3 B2564131 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide CAS No. 2246671-57-6](/img/structure/B2564131.png)
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide” is an organic compound . It is a derivative of boronic acid and is commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a series of reactions, including the Miyaura borylation and sulfonylation reactions . The total yield of these reactions is as high as 86.73% .Molecular Structure Analysis
The molecular structure of the compound has been studied using X-ray diffraction and conformational analysis . The results from density functional theory (DFT) calculations are consistent with the X-ray diffraction data .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .科学的研究の応用
Environmental Presence and Toxicity
Synthetic phenolic antioxidants (SPAs), such as 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide, are widely utilized in various industrial and commercial products to prevent oxidation and extend product shelf life. Recent studies have emphasized their environmental occurrence, human exposure, and associated toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in diverse environmental matrices and even within human tissues such as fat, serum, and breast milk. These compounds, along with their transformation products, pose potential health risks, including hepatic toxicity, endocrine disruption, and carcinogenic effects (Liu & Mabury, 2020).
Potential Health Benefits and Therapeutic Applications
While the compound is a synthetic phenolic antioxidant, it's worth noting that various phenolic compounds have demonstrated significant health benefits. For instance, 4,4-dimethyl phytosterols, though different in structure, have shown promising results in disease prevention and are associated with the endogenous cannabinoid system (ECS). Research suggests that 4,4-dimethyl phytosterols may have therapeutic potential for various diseases, emphasizing the importance of further studies to establish their clinical applications (Zhang et al., 2019).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging is a significant area of research in Alzheimer's disease, with various radioligands being developed to measure amyloid deposition in vivo. Though not directly related to this compound, the progress in this field illustrates the broader context of phenolic compounds in biomedical applications. Radioligands like 18F-FDDNP and 11C-PIB have been used in PET scans to visualize amyloid deposition, offering insights into the disease's progression and aiding in the development of therapeutic interventions (Nordberg, 2007).
Safety and Hazards
特性
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-8-16(2,3)15(21)20-14-11-9-13(10-12-14)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDEFVLMUSIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
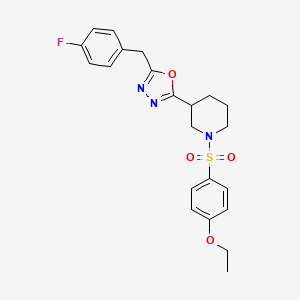
![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)
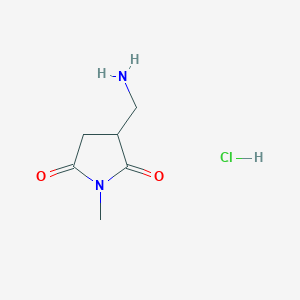
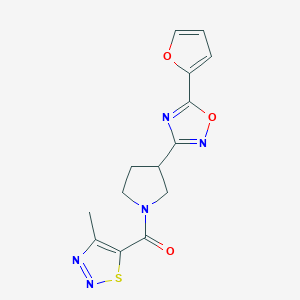
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
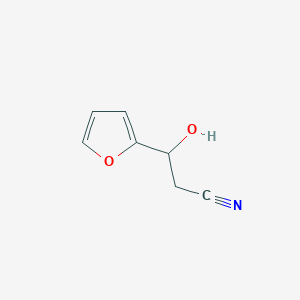
![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)
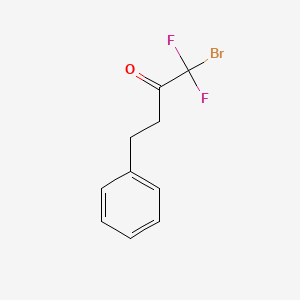
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)
